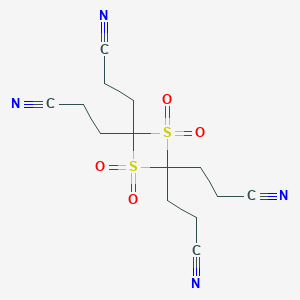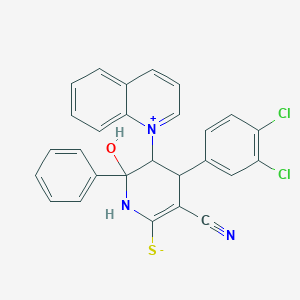![molecular formula C14H14IN3O3S B6117002 6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol is a synthetic compound used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in inflammation and immune response, leading to its anti-inflammatory and anti-bacterial effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in inflammation and immune response, leading to its anti-inflammatory and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol in lab experiments include its potential as a therapeutic candidate for cancer, inflammation, and infectious diseases. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potential candidate for further development.
The limitations of using this compound in lab experiments include the complexity of its synthesis, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a drug candidate.
Future Directions
There are several future directions for the research on 6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its potential as a therapeutic candidate for cancer, inflammation, and infectious diseases. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for further research.
Synthesis Methods
The synthesis of 6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol involves a multi-step process that includes the reaction of 6-iodo-2-nitrobenzoic acid with thionyl chloride to form 6-iodo-2-chlorobenzoic acid. This intermediate is then reacted with 2-(4-morpholinyl)-2-oxoethylthiol to produce the final product.
Scientific Research Applications
6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
Properties
IUPAC Name |
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3S/c15-9-1-2-11-10(7-9)13(20)17-14(16-11)22-8-12(19)18-3-5-21-6-4-18/h1-2,7H,3-6,8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRPEJIQZYRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)
![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)


